molecular formula C20H19FN2OS2 B2772485 N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-95-8

N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2772485
CAS RN: 941984-95-8
M. Wt: 386.5
InChI Key: CCBJDPUMEGREKZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a thiazole derivative that has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide.

Scientific Research Applications

Synthesis of Anti-inflammatory Derivatives

Compounds derived from N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have shown significant anti-inflammatory activity. For instance, derivatives synthesized by Sunder and Maleraju (2013) demonstrated considerable anti-inflammatory effects, with some compounds displaying moderate to significant activity Sunder, K., & Maleraju, Jayapal. (2013).

Antitumor Activity

Another avenue of application is in the synthesis of derivatives for antitumor activity evaluation. Yurttaş, L., Tay, Funda, & Demirayak, Ş. (2015) synthesized derivatives bearing different heterocyclic rings that were screened for their potential antitumor activity against approximately 60 human tumor cell lines, highlighting the compound's utility in cancer research Yurttaş, L., Tay, Funda, & Demirayak, Ş. (2015).

Src Kinase Inhibitory and Anticancer Activities

Research by Fallah-Tafti et al. (2011) into thiazolyl N-benzyl-substituted acetamide derivatives, including structures related to N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, revealed Src kinase inhibitory and anticancer activities, offering pathways for the development of cancer therapeutics Fallah-Tafti, Asal, et al. (2011).

Antimicrobial Activity

Derivatives have also been evaluated for their antimicrobial activities, providing insights into potential applications in combating microbial infections. Lu, H., Zhou, Xia, Wang, Lei, & Jin, Linhong (2020) synthesized and assessed N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial effectiveness, showing promise against various bacterial strains Lu, H., et al. (2020).

Anticonvulsant Activities

The potential for anticonvulsant activities has also been explored, with alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives demonstrating efficacy in models of seizures, indicative of the compound's relevance in neuroscience and pharmacology Kohn, H., et al. (1993).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-13-3-6-15(7-4-13)11-25-20-23-17(12-26-20)10-19(24)22-16-8-5-14(2)18(21)9-16/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJDPUMEGREKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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